(2-Bromo-5-butoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-butoxyphenyl)methanamine is an organic compound with the molecular formula C11H16BrNO It is a derivative of methanamine, where the phenyl ring is substituted with a bromine atom at the second position and a butoxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-butoxyphenyl)methanamine typically involves the following steps:
Bromination: The starting material, 5-butoxyaniline, undergoes bromination using bromine in the presence of a catalyst such as iron powder to introduce the bromine atom at the second position.
Amination: The brominated intermediate is then subjected to amination using methanamine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-5-butoxyphenyl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or ammonia can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as (2-hydroxy-5-butoxyphenyl)methanamine or (2-amino-5-butoxyphenyl)methanamine can be formed.
Oxidation Products: Oxidation can yield compounds like (2-bromo-5-butoxyphenyl)methanone.
Reduction Products: Reduction can produce derivatives such as (2-bromo-5-butoxyphenyl)methanol.
Scientific Research Applications
(2-Bromo-5-butoxyphenyl)methanamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-5-butoxyphenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
(2-Bromophenyl)methanamine: Similar structure but lacks the butoxy group.
(2-Bromo-5-methoxyphenyl)methanamine: Similar structure with a methoxy group instead of a butoxy group.
Uniqueness: (2-Bromo-5-butoxyphenyl)methanamine is unique due to the presence of both the bromine and butoxy substituents, which can influence its reactivity and potential applications. The butoxy group can impart different solubility and steric properties compared to similar compounds.
Properties
IUPAC Name |
(2-bromo-5-butoxyphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-2-3-6-14-10-4-5-11(12)9(7-10)8-13/h4-5,7H,2-3,6,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGOHXIYMKMIFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)Br)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.